REACTION_CXSMILES
|
C[O:2][C:3]1[C:8]2[O:9][C:10]([C:12]3[N:16]=[C:15]([CH3:17])[O:14][N:13]=3)=[CH:11][C:7]=2[CH:6]=[CH:5][CH:4]=1.B(Br)(Br)Br>>[OH:2][C:3]1[C:8]2[O:9][C:10]([C:12]3[N:16]=[C:15]([CH3:17])[O:14][N:13]=3)=[CH:11][C:7]=2[CH:6]=[CH:5][CH:4]=1
|
Name
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3-(7-methoxybenzo(b)furan-2-yl)-5-methyl-1,2,4-oxadiazole
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC2=C1OC(=C2)C2=NOC(=N2)C
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Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=CC2=C1OC(=C2)C2=NOC(=N2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |